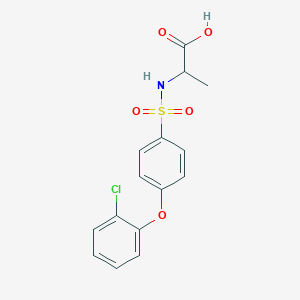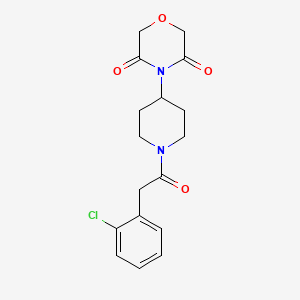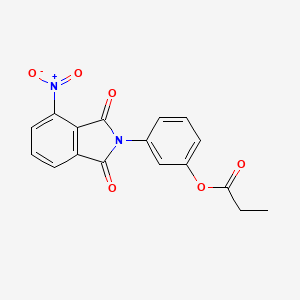
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is a chemical compound characterized by its unique structure, which includes a nitro group, an isoindoline-1,3-dione moiety, and a phenyl propionate ester.
Aplicaciones Científicas De Investigación
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate has several scientific research applications:
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as isoindoline-1,3-dione derivatives, have been reported to interact with γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anticonvulsant activities . These compounds may interact with their targets, leading to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
Given the potential interaction with gaba receptors, it’s plausible that this compound could influence the gabaergic neurotransmission pathway .
Result of Action
Similar compounds have shown promising activity in various seizure models, suggesting potential anticonvulsant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the nitro group and the phenyl propionate ester . The reaction conditions often include heating and the use of solvents such as dichloromethane (CH2Cl2) and triethylamine (NEt3) as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.
Phthalimide derivatives: These compounds have a similar structure and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate is unique due to the presence of the nitro group and the phenyl propionate ester, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-2-14(20)25-11-6-3-5-10(9-11)18-16(21)12-7-4-8-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWDTRRBLOKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)
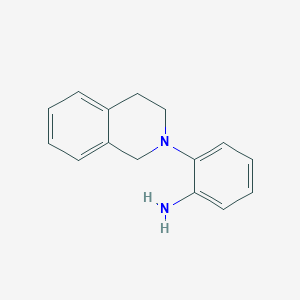
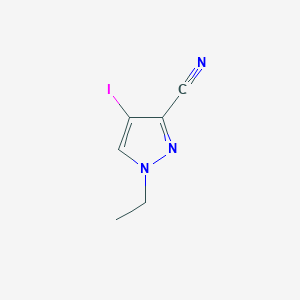
![(E)-3-(3-chloro-4-methoxyanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2904782.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)

![N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2904788.png)
![2-Amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904789.png)
